molecular formula C23H15ClN4O B11464171 5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide

5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide

Cat. No.: B11464171
M. Wt: 398.8 g/mol
InChI Key: VUYJAHTXOVQFSK-UHFFFAOYSA-N
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Description

5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Chlorination: The benzotriazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling with Naphthalene Derivative: The chlorinated benzotriazole is coupled with a naphthalene derivative through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized as a corrosion inhibitor and UV stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also act as a UV absorber, protecting materials from UV-induced degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2-Hydroxyphenyl)-2H-benzotriazoles
  • 2-Chloro-N-(2-phenyl-2H-benzotriazol-5-yl)nicotinamide

Uniqueness

5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene moiety enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C23H15ClN4O

Molecular Weight

398.8 g/mol

IUPAC Name

5-chloro-N-(2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C23H15ClN4O/c24-20-11-5-8-17-18(20)9-4-10-19(17)23(29)25-15-12-13-21-22(14-15)27-28(26-21)16-6-2-1-3-7-16/h1-14H,(H,25,29)

InChI Key

VUYJAHTXOVQFSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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